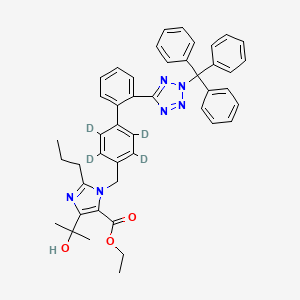
N-Trityl Olmesartan-d4 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl Olmesartan-d4 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C45D4H40N6O3 and a molecular weight of 720.894 . It is a derivative of Olmesartan, an angiotensin II receptor blocker used to treat high blood pressure. The compound is often used in scientific research, particularly in the fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Olmesartan-d4 Ethyl Ester involves multiple steps, starting with the preparation of Olmesartan. The trityl group is introduced to protect the hydroxyl group, and deuterium atoms are incorporated to create the labeled compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvents like cyclohexanone and N,N-dimethylacetamide are used for purification and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trityl Olmesartan-d4 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trityl protecting group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
N-Trityl Olmesartan-d4 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to study the interaction of Olmesartan with biological targets.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Olmesartan in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of N-Trityl Olmesartan-d4 Ethyl Ester involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to the relaxation of blood vessels and a reduction in blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olmesartan Medoxomil: The parent compound of N-Trityl Olmesartan-d4 Ethyl Ester, used as an antihypertensive agent.
Valsartan: Another angiotensin II receptor blocker with similar therapeutic effects.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies .
Propriétés
Formule moléculaire |
C45H44N6O3 |
|---|---|
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3/i27D,28D,29D,30D |
Clé InChI |
PKLGOYACZYXKDL-OCUCCEAMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















